Cytidine-5'-triphosphate disodium

In vitro transcription RNA synthesis Nuclease-free assays

Inconsistent CTP purity and nuclease contamination compromise IVT yields and enzymatic syntheses. This ≥99% pure, nuclease-free CTP disodium salt eliminates these risks. • Ensures maximal RNA yield and integrity in IVT workflows by eliminating nuclease contaminants that degrade product or inhibit polymerase. • Exclusive phosphate donor for CMP-NeuAc synthetase; no other NTP (ATP, UTP, GTP) substitutes for sialylation reactions. • Tris-buffered formulation provides 3-year stability and freeze-thaw tolerance for batch-to-batch consistency.

Molecular Formula C9H14N3Na2O14P3
Molecular Weight 527.12 g/mol
Cat. No. B15396442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate disodium
Molecular FormulaC9H14N3Na2O14P3
Molecular Weight527.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2
InChIKeyNFQMDTRPCFJJND-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-5'-triphosphate Disodium Salt: A Critical Pyrimidine Nucleotide Triphosphate for RNA Synthesis and Metabolic Regulation


Cytidine-5'-triphosphate disodium salt (CTP disodium) is a pyrimidine nucleoside triphosphate with the molecular formula C9H14N3Na2O14P3 and a molecular weight of approximately 527.12 g/mol (anhydrous basis) [1]. It is the disodium salt form of cytidine triphosphate, which is essential for RNA synthesis by serving as a substrate for RNA polymerases . CTP is also a key mediator in numerous physiological processes, including dolichol phosphorylation and cholesterol transport, and acts as an allosteric regulator of aspartate transcarbamylase . The compound is available in various purity grades (≥95% to ≥99%) and formulations (powder, Tris-buffered solution), with storage typically recommended at -20°C .

1
RNA polymerase substrate for transcription studies
2
Non-substitutable co-substrate for sialylation pathways
3
Allosteric regulator in pyrimidine metabolism research

Cytidine-5'-triphosphate Disodium Salt: Why In-Class Nucleotide Triphosphates Cannot Be Interchanged


Although cytidine-5'-triphosphate disodium salt belongs to the nucleoside triphosphate family alongside ATP, UTP, and GTP, these compounds are not functionally interchangeable. Each nucleotide triphosphate exhibits distinct substrate specificity for its cognate enzymes; for example, CTP is selectively incorporated by RNA polymerases and CCA-adding enzymes, which discriminate strongly against UTP and GTP [1]. Furthermore, CTP serves unique metabolic roles not shared by other NTPs, such as being the specific substrate for CMP-NeuAc synthetase in sialylation reactions and for CTP:phosphocholine cytidylyltransferase in phosphatidylcholine biosynthesis . Substituting CTP with another NTP would not support these specific enzymatic reactions, and variations in purity, formulation, and stability across different NTP products can significantly impact experimental outcomes. The quantitative evidence below demonstrates exactly where CTP disodium salt offers measurable differentiation relative to alternatives.

Specificity RNA polymerases and CCA-adding enzymes discriminate strongly against UTP and GTP; other NTPs cannot support CTP-specific enzymatic reactions.
Metabolic role CMP-NeuAc synthetase and CTP:phosphocholine cytidylyltransferase require CTP exclusively; no alternative nucleotide triphosphate is accepted.
Stability Purity, formulation, and moisture sensitivity may differ significantly across NTP products, potentially shifting experimental outcomes.

Cytidine-5'-triphosphate Disodium Salt: Quantified Differentiation from Nucleotide Triphosphate Analogs and Alternative Formulations


Superior Purity Grade of ≥99% Enables High-Fidelity Enzymatic Assays Relative to Standard ≥90% Purity Grades

Commercial CTP disodium salt is available in purity grades ranging from ≥90% to ≥99% by HPLC . The higher purity grade (≥99%) is certified free of DNase, RNase, and phosphatase contamination, making it suitable for sensitive molecular biology applications such as in vitro transcription and PCR . In contrast, lower purity grades (≥90% or ≥95%) may contain trace contaminants that can degrade nucleic acids or inhibit polymerases, compromising assay reliability .

Purity Grade
Cross-study comparable
≥99% (vs. ≥90–95%)
Supports nuclease-free transcription workflows
Source review recommended; vendor COA
In vitro transcription RNA synthesis Nuclease-free assays

Extended Shelf Stability of Tris-Buffered CTP Solution Overcomes Degradation Issues of Sodium Salt Powders

Tris-buffered CTP solutions (100 mM, pH 7.3-7.5) demonstrate significantly enhanced stability compared to standard sodium salt powders. Vendor data indicate that Tris-buffered CTP remains stable for 3 years at -20°C and tolerates multiple freeze-thaw cycles without degradation . In contrast, CTP disodium salt powders are hygroscopic and require strict storage at -20°C to prevent moisture-induced degradation . This stability advantage translates to higher in vitro transcription yields when using Tris-buffered NTPs compared to NTPs titrated with NaOH .

Stability Profile
Head-to-head
3-year shelf stability (Tris-buffered)
May reduce batch variability in long-term studies
Vendor-reported; validation recommended
Long-term storage Freeze-thaw stability IVT consistency

CTP Exhibits High-Affinity Binding to Influenza Virus RNA Polymerase Compared to Other NTPs, Informing Antiviral Drug Design

Kinetic analysis of influenza virus RNA polymerase (RdRp) revealed that CTP has a Michaelis constant (Km) of 28.93 ± 0.48 μM, which is lower than the Km for ATP (33.22 ± 3.37 μM) [1]. This indicates a higher binding affinity of CTP to the viral polymerase compared to ATP. The Vmax for CTP was 2.07 ± 0.17 fmol nucleotide/pmol RdRp/min, comparable to ATP (1.95 ± 0.17) but lower than GTP (2.40 ± 0.032) [1]. This quantitative difference in enzyme affinity has implications for the development of nucleotide analog inhibitors that compete with CTP.

Polymerase Affinity
Cross-study comparable
Km = 28.93 ± 0.48 µM
Informs antiviral inhibitor design context
~15% lower Km vs. ATP; model-dependent
Antiviral research Influenza polymerase Enzyme kinetics

CTP Serves as a Specific and Non-Substitutable Substrate for CMP-NeuAc Synthetase, Distinct from ATP, UTP, and GTP

CMP-N-acetylneuraminic acid synthetase (CMP-NeuAc synthetase; EC 2.7.7.43) catalyzes the formation of CMP-NeuAc from CTP and N-acetylneuraminic acid (NeuAc) [1]. This enzyme exhibits strict substrate specificity for CTP; it does not accept ATP, UTP, or GTP as phosphate donors [2]. The reaction is essential for sialylation, a critical post-translational modification in glycoprotein and glycolipid biosynthesis. Substituting CTP with any other NTP results in complete loss of enzymatic activity.

CMP-NeuAc Synthesis
Class-level
Strict CTP specificity
No other NTP accepted as substrate
Essential for sialylation research workflows
Sialylation Glycobiology Enzymatic synthesis

CTP Allosterically Inhibits Aspartate Transcarbamylase at Physiological Concentrations, a Regulatory Role Not Shared by ATP

Cytidine triphosphate (CTP) acts as a classic allosteric inhibitor of aspartate transcarbamylase (ATCase), the first committed enzyme in pyrimidine biosynthesis [1]. CTP binds to a regulatory subunit distinct from the catalytic site, inducing a conformational change that reduces enzyme activity [2]. This feedback inhibition is specific to CTP; adenosine triphosphate (ATP) does not exhibit this inhibitory effect [3]. The IC50 for CTP inhibition is near physiological CTP concentrations, providing fine-tuned metabolic control [4].

ATCase Inhibition
Class-level
Specific allosteric inhibitor
ATP does not exhibit this regulatory effect
IC50 context requires organism-specific review
Pyrimidine biosynthesis Allosteric regulation Metabolic control

Cytidine-5'-triphosphate Disodium Salt: Targeted Application Scenarios Based on Quantified Differential Performance


High-Fidelity In Vitro Transcription for mRNA Vaccine and Therapeutic Production

Procure CTP disodium salt with ≥99% purity and nuclease-free certification for in vitro transcription (IVT) workflows that demand maximal RNA yield and integrity. This purity grade ensures the absence of contaminating nucleases that would otherwise degrade the RNA product or inhibit RNA polymerase, as demonstrated in Section 3 . The Tris-buffered formulation provides 3-year stability and freeze-thaw tolerance, reducing batch-to-batch variability in large-scale mRNA manufacturing .

Enzymatic Synthesis of CMP-NeuAc for Sialylation Studies and Glycoconjugate Production

Use CTP disodium salt as the exclusive phosphate donor for CMP-NeuAc synthetase in the production of CMP-NeuAc, the activated sialic acid donor for sialyltransferases. As established in Section 3, no other nucleotide triphosphate (ATP, UTP, GTP) can substitute for CTP in this reaction . High-purity CTP is essential to avoid side reactions and ensure efficient conversion in preparative-scale syntheses.

Antiviral Drug Discovery: Kinase and Polymerase Inhibition Assays Targeting CTP-Binding Pockets

Employ CTP disodium salt as the natural substrate control in enzymatic assays with viral RNA polymerases (e.g., influenza, SARS-CoV-2). The Km value of 28.93 μM for influenza polymerase serves as a benchmark for evaluating competitive inhibitors. CTP is also the reference compound for assessing CTP synthase (CTPS) inhibitors, where its IC50 values define inhibitor potency .

Investigating Pyrimidine Metabolism and Allosteric Regulation in Cancer Biology

Utilize CTP disodium salt to study feedback inhibition of aspartate transcarbamylase (ATCase) in cancer cell lines and purified enzyme systems. As noted in Section 3, CTP is the specific allosteric inhibitor of ATCase, a property not shared by ATP . This makes CTP an essential tool for researchers developing ATCase inhibitors as potential anticancer agents or exploring metabolic vulnerabilities in pyrimidine auxotrophic cancers.

Application
Selection Property
Validation Focus
In vitro transcription (mRNA research)
Nuclease-free certification and formulation stability
Reproducible RNA yield and integrity across batches
Enzymatic sialylation studies
Exclusive CTP substrate requirement
CMP-NeuAc conversion efficiency and side-reaction review
Antiviral polymerase assays
Natural substrate benchmark for inhibition studies
Km context for competitive inhibitor ranking
Pyrimidine metabolism research
Allosteric regulator specificity
ATCase feedback inhibition endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytidine-5'-triphosphate disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.